Firsocostat

Vue d'ensemble

Description

Firsocostat est un inhibiteur de petite molécule de l’acétyl-coenzyme A carboxylase, une enzyme qui joue un rôle crucial dans la synthèse des acides gras. Il a été initialement désigné sous le nom de GS-0976 et découvert par Nimbus Therapeutics. This compound est actuellement en cours de développement par Gilead Sciences pour le traitement de la maladie du foie gras non alcoolique et de la stéatohépatite non alcoolique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Firsocostat est synthétisé par un procédé en plusieurs étapes impliquant la formation d’intermédiaires clés et leur couplage subséquent. La voie de synthèse implique généralement les étapes suivantes :

- Formation du cycle oxazole.

- Couplage de l’intermédiaire oxazole avec un dérivé de thiéno[2,3-d]pyrimidine.

- Introduction des groupes méthoxyphényle et oxan-4-yloxyéthyle.

- Couplage final avec un dérivé d’acide propanoïque.

Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et la pureté du produit final .

Méthodes de production industrielle

La production industrielle de this compound implique le passage à l’échelle du procédé de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles, l’utilisation de réacteurs à grande échelle et la garantie de la conformité aux bonnes pratiques de fabrication (BPF). Le procédé implique également des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Firsocostat subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction pour donner des formes réduites.

Substitution : this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées .

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l’inhibition de l’acétyl-coenzyme A carboxylase et ses effets sur la synthèse des acides gras.

Biologie : this compound est utilisé pour étudier les voies métaboliques et le rôle de l’acétyl-coenzyme A carboxylase dans le métabolisme cellulaire.

Médecine : Il est en cours de développement comme agent thérapeutique pour la maladie du foie gras non alcoolique et la stéatohépatite non alcoolique. .

Applications De Recherche Scientifique

Nonalcoholic Steatohepatitis (NASH)

Firsocostat has been extensively studied for its effectiveness in treating NASH, a condition characterized by fat buildup in the liver leading to inflammation and fibrosis. Key clinical trials include:

- Phase 2 Trials : Several Phase 2 studies have evaluated this compound's safety and efficacy in patients with NASH and varying degrees of fibrosis. For instance, a trial involving 392 patients demonstrated that combinations of this compound with other agents like cilofexor led to significant improvements in liver biochemistry and reductions in liver fat .

- Combination Therapy : this compound is often tested alongside other drugs to enhance therapeutic outcomes. A notable study combined this compound with cilofexor, showing a reduction in hepatic fat by 30% or more in 74% of participants after 12 weeks . This combination also improved various biomarkers related to liver health.

| Study | Combination | Duration | Participants | Key Findings |

|---|---|---|---|---|

| Phase 2 | Cilofexor + this compound | 12 weeks | 20 | Significant reduction in hepatic fat |

| Phase 2b | This compound + Selonsertib | 48 weeks | 392 | Improvements in NASH activity; potential antifibrotic effects |

Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)

This compound is also being investigated for its potential benefits in treating metabolic dysfunction-associated fatty liver disease (MAFLD), an emerging classification that encompasses conditions similar to NASH but focuses on metabolic factors. Preliminary studies indicate that this compound may help reduce liver fat and improve metabolic parameters in affected patients .

Case Study: Efficacy in Advanced Fibrosis

In a recent clinical trial involving patients with advanced fibrosis due to NASH, participants receiving a combination of cilofexor and this compound showed promising results. The study reported improvements in fibrosis scores and significant reductions in liver enzymes compared to placebo groups. Notably, the combination therapy was well tolerated with manageable side effects .

Case Study: Safety Profile

In another trial assessing the safety profile of this compound over a longer duration (48 weeks), results indicated that while some patients experienced mild to moderate side effects such as pruritus, overall tolerability was favorable. The study highlighted the importance of monitoring liver function tests regularly during treatment .

Mécanisme D'action

Firsocostat exerce ses effets en inhibant l’acétyl-coenzyme A carboxylase, une enzyme impliquée dans la conversion de l’acétyl-coenzyme A en malonyl-coenzyme A, une étape clé dans la synthèse des acides gras. En inhibant cette enzyme, this compound réduit la synthèse des acides gras et favorise leur oxydation. Cela entraîne une diminution de la stéatose hépatique et une amélioration de la sensibilité à l’insuline .

Comparaison Avec Des Composés Similaires

Firsocostat est unique en son genre par sa double inhibition de l’acétyl-coenzyme A carboxylase 1 et de l’acétyl-coenzyme A carboxylase 2, qui sont impliquées dans différents aspects du métabolisme des acides gras. Les composés similaires comprennent :

Cilofexor : Un agoniste du récepteur X de l’acide farnésoïque qui inhibe la synthèse des acides biliaires et la gluconéogenèse.

Sémaglutide : Un agoniste du récepteur du peptide-1 semblable au glucagon qui module le métabolisme lipidique et a des effets anti-inflammatoires.

Le mécanisme d’action unique de this compound et sa capacité à cibler les deux isoformes de l’acétyl-coenzyme A carboxylase en font un candidat prometteur pour le traitement des troubles métaboliques .

Activité Biologique

Firsocostat, also known as GS-0976, is an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor developed for the treatment of non-alcoholic steatohepatitis (NASH). This compound has garnered attention due to its unique mechanism of action and promising clinical results. Below, we explore its biological activity, supported by research findings, case studies, and relevant data.

This compound functions as an allosteric inhibitor of ACC, specifically targeting the biotin carboxylase dimerization site. This binding prevents the dimerization necessary for ACC activity, thus inhibiting its function in fatty acid synthesis. The compound selectively inhibits both ACC1 and ACC2 isoforms without affecting other enzymes or receptors, demonstrating a high specificity that minimizes off-target effects .

Preclinical Findings

In preclinical studies using mouse models of NASH, this compound administration resulted in significant improvements in hepatic lipid metabolism. Notably, it ameliorated steatosis and hepatic fibrosis. The specific inhibition of ACC led to decreased de novo lipogenesis and enhanced mitochondrial fatty acid oxidation, contributing to reduced liver fat accumulation .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, most notably the Phase 2 ATLAS study. This double-blind, placebo-controlled trial involved 392 patients with advanced fibrosis due to NASH. Key findings include:

- Primary Endpoint : A ≥1-stage improvement in fibrosis without worsening of NASH was observed in 12% of patients treated with this compound monotherapy after 48 weeks .

- Secondary Endpoints : Statistically significant improvements were noted in liver biochemistry markers (e.g., ALT and AST), non-invasive tests of fibrosis, and the NAFLD Activity Score (NAS). For instance, a ≥2-point reduction in NAS was achieved more frequently in the this compound group compared to placebo .

Data Table: ATLAS Study Results

| Treatment Group | Fibrosis Improvement (%) | NAS Reduction (%) | ALT Reduction (%) | AST Reduction (%) |

|---|---|---|---|---|

| This compound (n=33) | 12.1 | 20.9 | -37% | -30% |

| Cilofexor (n=34) | 11.8 | 19.1 | -35% | -28% |

| Placebo (n=38) | 10.5 | - | - | - |

Combination Therapies

This compound has also been studied in combination with other agents such as cilofexor and semaglutide. In one study involving a combination regimen of cilofexor and this compound:

- Patient Outcomes : 74% of patients showed a significant decline in hepatic fat after 12 weeks of treatment.

- Safety Profile : The combination was well tolerated with gastrointestinal events being the most common adverse effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

- Patient Cohort Analysis : A cohort of patients treated with this compound demonstrated marked reductions in liver stiffness and improvements in quality-of-life metrics related to liver health.

- Longitudinal Study : In a longitudinal study assessing patients over multiple years, those receiving this compound showed sustained improvements in liver function tests compared to historical controls not receiving the treatment .

Propriétés

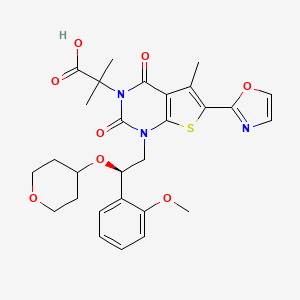

IUPAC Name |

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWWXIBKLBMSCS-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434635-54-7 | |

| Record name | Firsocostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Firsocostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FIRSOCOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Firsocostat interact with its target, ACC, and what are the downstream effects?

A1: this compound binds to and inhibits both isoforms of ACC, ACC1 and ACC2, within the liver [, ]. This inhibition blocks the conversion of acetyl-coenzyme A to malonyl-CoA, a key step in de novo lipogenesis (DNL), effectively reducing the liver's ability to synthesize new fatty acids [, ]. As a result, this compound treatment leads to decreased hepatic triglyceride content [, ]. Additionally, the reduced malonyl-CoA levels alleviate the inhibition of carnitine palmitoyltransferase I, promoting fatty acid oxidation within the liver [].

Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A2: this compound is primarily eliminated through hepatic metabolism, with hepatic organic anion transporting polypeptides (OATPs) playing a crucial role in its disposition []. Uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes have minimal involvement in its metabolism []. Notably, this compound demonstrates a low renal clearance [].

Q3: What is the influence of food and acid-reducing agents on Cilofexor, an FXR agonist often co-administered with this compound?

A4: While light-fat meals do not significantly affect Cilofexor exposure, high-fat meals can reduce its AUC by around 35% []. Concomitant administration of Cilofexor with acid-reducing agents like famotidine or omeprazole can substantially increase its exposure, particularly under fasting conditions []. Therefore, caution is advised when combining these medications, and co-administration under fasting conditions is generally not recommended with current formulations [].

Q4: What evidence supports the efficacy of this compound in treating NASH?

A5: Preclinical studies demonstrate that this compound effectively reduces hepatic steatosis and improves liver enzyme profiles in various animal models of NASH [, ]. A phase 2 clinical trial in patients with NASH and fibrosis revealed that this compound (20 mg daily for 12 weeks) significantly reduced liver fat by 29% compared to placebo []. These findings, along with positive results from combination therapies including this compound, support its potential as a treatment for NASH [, , , ].

Q5: What are the known safety concerns associated with this compound?

A6: While generally well-tolerated in clinical trials, this compound treatment has been associated with an increase in plasma triglyceride levels [, ]. This effect necessitates careful monitoring of lipid profiles during treatment, and the long-term cardiovascular implications of this observation warrant further investigation [, ].

Q6: How does this compound achieve liver-targeted delivery?

A7: this compound exhibits high affinity for OATPs, which are predominantly expressed in the liver [, ]. This preferential uptake by hepatic OATPs contributes to its liver-targeted distribution and reduces systemic exposure, potentially minimizing off-target effects [, ].

Q7: What are the future directions and research gaps in this compound research?

A7: Future research should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.